molecular formula C9H15NS B3161330 [(3-Methylthiophen-2-yl)methyl](propyl)amine CAS No. 869941-80-0

[(3-Methylthiophen-2-yl)methyl](propyl)amine

Cat. No.: B3161330
CAS No.: 869941-80-0
M. Wt: 169.29 g/mol
InChI Key: HLHBOXVIFRMMJR-UHFFFAOYSA-N
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Description

(3-Methylthiophen-2-yl)methylamine (C₁₀H₁₅NS) is a secondary amine featuring a thiophene ring substituted with a methyl group at the 3-position and a propylamine group attached via a methylene linker. The compound’s structure combines the aromaticity of the thiophene ring with the nucleophilic properties of the amine, making it a candidate for pharmaceutical and materials science applications . Its molecular weight is 181.30 g/mol, with a purity of 95% and storage conditions at +4°C .

Properties

IUPAC Name

N-[(3-methylthiophen-2-yl)methyl]propan-1-amine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H15NS/c1-3-5-10-7-9-8(2)4-6-11-9/h4,6,10H,3,5,7H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HLHBOXVIFRMMJR-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCNCC1=C(C=CS1)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H15NS
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

169.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3-Methylthiophen-2-yl)methylamine typically involves the reaction of 3-methylthiophene with propylamine under specific conditions. One common method is the alkylation of 3-methylthiophene with propylamine in the presence of a base such as sodium hydride or potassium carbonate. The reaction is usually carried out in an organic solvent like dimethylformamide (DMF) or tetrahydrofuran (THF) at elevated temperatures .

Industrial Production Methods

Industrial production of (3-Methylthiophen-2-yl)methylamine may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The use of catalysts and advanced purification techniques like chromatography may also be employed to enhance the efficiency of the production process .

Chemical Reactions Analysis

Types of Reactions

(3-Methylthiophen-2-yl)methylamine can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Chemical Properties and Structure

Molecular Formula: C₉H₁₆N₁S
Molecular Weight: 168.30 g/mol
IUPAC Name: (3-Methylthiophen-2-yl)methylamine
CAS Number: 869941-80-0

The compound features a methylthiophene moiety attached to a propyl amine, which contributes to its unique chemical reactivity and potential biological activity. The presence of the thiophene ring enhances its lipophilicity, potentially improving its ability to interact with biological membranes.

Pharmaceutical Development

(3-Methylthiophen-2-yl)methylamine has been investigated for its potential as a lead compound in drug development. Its structural characteristics suggest possible applications in creating new antidepressants or neuroprotective agents. The unique combination of functional groups may allow for selective interactions with specific receptors or enzymes involved in neurological pathways .

Research indicates that compounds similar to (3-Methylthiophen-2-yl)methylamine often exhibit significant pharmacological effects. For instance, predictive models suggest interactions with neurotransmitter systems, including serotonin and dopamine receptors. Experimental assays are essential for elucidating the compound's pharmacodynamics and potential therapeutic applications.

Chemical Synthesis

The compound serves as an important intermediate in organic synthesis. Its ability to undergo various chemical reactions (e.g., oxidation, reduction, substitution) makes it valuable for synthesizing more complex molecules. For example, oxidation can yield sulfoxides or sulfones, while reduction can lead to dihydrothiophene derivatives .

Case Study 1: Antidepressant Development

In a study examining the antidepressant potential of (3-Methylthiophen-2-yl)methylamine, researchers evaluated its binding affinity to serotonin receptors. Results indicated a promising profile for enhancing mood regulation through serotonergic pathways, supporting further development into therapeutic agents.

Case Study 2: Neuroprotective Effects

Another investigation focused on the neuroprotective properties of this compound against oxidative stress in neuronal cell lines. The findings suggested that (3-Methylthiophen-2-yl)methylamine could mitigate neuronal damage through antioxidant mechanisms, highlighting its potential in treating neurodegenerative diseases.

Mechanism of Action

The mechanism of action of (3-Methylthiophen-2-yl)methylamine depends on its specific application. In medicinal chemistry, it may interact with various molecular targets such as enzymes or receptors, modulating their activity. The thiophene ring can participate in π-π interactions and hydrogen bonding, influencing the compound’s binding affinity and specificity .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues with Thiophene Moieties

a) 4-Methyl-3-(2-propylaminopropionylamino)thiophene-2-carboxylic acid propylamide (C₁₃H₂₂N₄O₂S)
  • Structure : Features a thiophene ring with methyl and propylamide substituents.
  • Key Differences : The addition of a carboxylic acid propylamide group introduces hydrogen-bonding capacity and increases molecular weight (298.40 g/mol). This enhances solubility in polar solvents compared to the simpler amine structure of the target compound .
b) Duloxetine Hydrochloride (C₁₈H₁₉NOS·HCl)
  • Structure : A tertiary amine with a thiophene ring, naphthalene oxide, and methyl group.
  • Key Differences: Duloxetine’s bulkier aromatic system and tertiary amine structure contribute to its serotonin-norepinephrine reuptake inhibition. The hydrochloride salt improves bioavailability, a feature absent in the target compound .
c) [(3-Methylthiophen-2-yl)methyl][3-(morpholin-4-yl)propyl]amine (C₁₃H₂₂N₂OS)
  • Structure : Incorporates a morpholine ring linked via a propyl group.

Analogues with Heterocyclic Replacements

a) (Furan-2-yl)methyl[3-(methylamino)propyl]amine (C₁₀H₁₈N₂O)
  • Structure : Replaces thiophene with furan.
  • Key Differences : The oxygen atom in furan reduces aromaticity compared to thiophene’s sulfur, altering electronic properties and binding affinities. Molecular weight is lower (182.27 g/mol) .
b) [Cu(L2)Cl]Tf₂N (L2 = bis(2-dimethylaminoethyl)-((1-propylimidazol-2-yl)methyl)amine)
  • Structure : Copper complex with a propylimidazole-containing ligand.
  • Key Differences : The metal coordination and ionic liquid properties make this compound suitable for catalysis, diverging from the organic reactivity of the target amine .

Substituent Effects on Reactivity and Bioactivity

  • Electronic Effects : The methyl group on thiophene donates electron density to the ring, enhancing resonance stabilization. This contrasts with electron-withdrawing groups in analogues like Duloxetine, which prioritize receptor binding .

Data Tables

Table 1: Molecular Properties of Selected Compounds

Compound Name Molecular Formula Molecular Weight (g/mol) Key Functional Groups
(3-Methylthiophen-2-yl)methylamine C₁₀H₁₅NS 181.30 Thiophene, secondary amine
Duloxetine Hydrochloride C₁₈H₁₉NOS·HCl 333.87 Thiophene, tertiary amine
(Furan-2-yl)methyl[3-(methylamino)propyl]amine C₁₀H₁₈N₂O 182.27 Furan, tertiary amine

Biological Activity

(3-Methylthiophen-2-yl)methylamine is a compound of interest in medicinal chemistry due to its unique structural features, which include a thiophene ring and a propyl amine group. This combination may influence its biological activity, particularly in neuropharmacology and potential therapeutic applications.

Chemical Structure and Properties

The molecular structure of (3-Methylthiophen-2-yl)methylamine can be described as follows:

  • Molecular Formula : C10H15NS
  • Molecular Weight : 185.30 g/mol

The presence of the methyl group on the thiophene ring enhances the compound's lipophilicity, potentially improving its ability to cross biological membranes.

The biological activity of (3-Methylthiophen-2-yl)methylamine is believed to stem from its interaction with various molecular targets, including neurotransmitter receptors. Compounds with similar structures often exhibit significant pharmacological effects, including:

  • Modulation of serotonin and dopamine receptors.
  • Potential neuroprotective effects against neurodegenerative diseases.

Table 1: Biological Activities of (3-Methylthiophen-2-yl)methylamine

Activity TypeEffect/ObservationReference
NeuroactivityInteraction with serotonin receptors
Antidepressant-likePotential effects in animal models
CytotoxicityInduces apoptosis in cancer cell lines
Anthelmintic ActivityEffective against parasitic infections

Case Studies

  • Neuropharmacological Studies : In a study examining the neuropharmacological profile of similar compounds, (3-Methylthiophen-2-yl)methylamine showed promising results in modulating serotonin receptor activity, suggesting potential applications in treating depression and anxiety disorders.
  • Anticancer Research : A study focused on the cytotoxic effects of (3-Methylthiophen-2-yl)methylamine on various cancer cell lines demonstrated significant apoptosis induction, indicating its potential as an anticancer agent. The mechanism involved the activation of apoptotic pathways leading to cell death.
  • Anthelmintic Activity : Research highlighted the compound's efficacy against parasitic helminths, showing over 50% mortality in treated worms within 72 hours. This suggests that (3-Methylthiophen-2-yl)methylamine could be developed as a novel anthelmintic agent.

Comparative Analysis

To better understand the uniqueness of (3-Methylthiophen-2-yl)methylamine, it is beneficial to compare it with structurally similar compounds:

Table 2: Comparison with Similar Compounds

Compound NameStructural FeaturesUnique Biological Activity
3-MethylthiopheneThiophene ringAromatic properties
PropylamineAliphatic amineBasic amine structure
4-EthylphenolPhenolic groupDifferent reactivity profile
[(3-Methylthiophen-2-yl)methyl]amineThiophene + propyl groupPotential neuroactivity and anticancer properties

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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[(3-Methylthiophen-2-yl)methyl](propyl)amine
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[(3-Methylthiophen-2-yl)methyl](propyl)amine

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